p-Bromobenzenesulfonate Reserpic Acid Methyl Ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

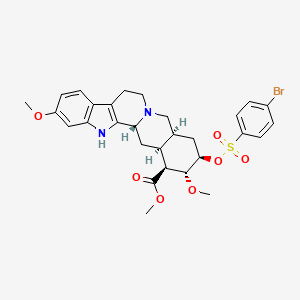

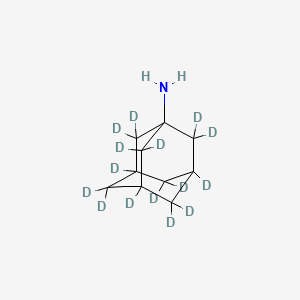

P-Bromobenzenesulfonate Reserpic Acid Methyl Ester is a derivative of Reserpine, an alkaloid found in Rauwolfia . It has a molecular weight of 633.55 and the molecular formula is C29H33BrN2O7S .

Molecular Structure Analysis

The molecule contains a total of 78 bonds, including 45 non-H bonds, 19 multiple bonds, 7 rotatable bonds, 3 double bonds, and 16 aromatic bonds. It also includes 1 five-membered ring, 5 six-membered rings, 2 nine-membered rings, and 2 ten-membered rings. Additionally, it contains 1 aliphatic ester, 1 aliphatic tertiary amine, and 1 ether .Applications De Recherche Scientifique

Neighboring Group Participation in Solvolytic Reactions

- Study on Methoxyl Participation : Research by Winstein, Allred, Heck, and Glick (1958) explored methoxyl participation in solvolytic substitution reactions. They found that solvolysis of certain methoxy-substituted bromobenzenesulfonates is rapid due to anchimerically assisted ionization, highlighting the importance of neighboring group participation in these reactions (Winstein et al., 1958).

Chemical Transformations and Synthesis

- Synthesis of Sulfonate Esters : Wu and Anderson (1975) discussed the synthesis of p-toluenesulfonic and p-bromobenzenesulfonic esters. They measured the rates of displacement of these sulfonate groups by azide ion, providing insights into the chemical properties and reactivity of these compounds (Wu & Anderson, 1975).

Applications in Polymer/Fullerene Solar Cells

- Enhanced Performance Using Bromobenzene : Huang et al. (2014) discovered that using bromobenzene as a solvent in polymer/fullerene solar cells enhances their performance compared to conventional solvents. This research indicates the potential use of bromobenzene derivatives in improving solar cell efficiency (Huang et al., 2014).

Esterification and Transesterification Reactions

- Catalyzed Reactions of Polyunsaturated Compounds : Dell’Anna, Capodiferro, Mali, and Mastrorilli (2016) reported the use of a palladium catalyst with bromobenzene for esterification and transesterification reactions. This research sheds light on the role of bromobenzene derivatives in catalyzing important chemical reactions (Dell’Anna et al., 2016).

Analytical Chemistry and Chromatography

- Separation and Estimation of Betaine Esters : Gorham (1986) described procedures for separating and estimating betaines as their p-bromophenacyl, phenacyl, p-nitrobenzyl, or methyl esters. This research is significant for understanding the analytical applications of bromobenzene derivatives in chromatography (Gorham, 1986).

Propriétés

IUPAC Name |

methyl (1R,15S,17R,18R,19S,20S)-17-(4-bromophenyl)sulfonyloxy-6,18-dimethoxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H33BrN2O7S/c1-36-18-6-9-20-21-10-11-32-15-16-12-25(39-40(34,35)19-7-4-17(30)5-8-19)28(37-2)26(29(33)38-3)22(16)14-24(32)27(21)31-23(20)13-18/h4-9,13,16,22,24-26,28,31H,10-12,14-15H2,1-3H3/t16-,22+,24-,25-,26+,28+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWSOQGFEQNOXNW-GXTCVXTHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(CC2CN3CCC4=C(C3CC2C1C(=O)OC)NC5=C4C=CC(=C5)OC)OS(=O)(=O)C6=CC=C(C=C6)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1[C@@H](C[C@@H]2CN3CCC4=C([C@H]3C[C@@H]2[C@@H]1C(=O)OC)NC5=C4C=CC(=C5)OC)OS(=O)(=O)C6=CC=C(C=C6)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H33BrN2O7S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10747217 |

Source

|

| Record name | Methyl (3beta,16beta,17alpha,18beta,20alpha)-18-[(4-bromobenzene-1-sulfonyl)oxy]-11,17-dimethoxyyohimban-16-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

633.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

p-Bromobenzenesulfonate Reserpic Acid Methyl Ester | |

CAS RN |

1262-67-5 |

Source

|

| Record name | Methyl (3beta,16beta,17alpha,18beta,20alpha)-18-[(4-bromobenzene-1-sulfonyl)oxy]-11,17-dimethoxyyohimban-16-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Carbamic acid, [1-cyano-2-(hydroxymethyl)cyclopropyl]-, 1,1-dimethylethyl](/img/no-structure.png)